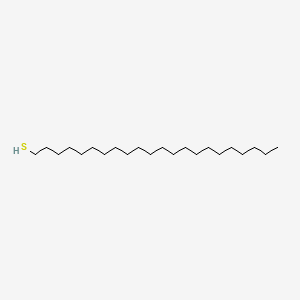

1-Docosanethiol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

docosane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZMLOHQRXHPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294659 | |

| Record name | 1-Docosanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-83-3 | |

| Record name | 1-Docosanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Docosanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Docosanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Docosanethiol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanethiol, a long-chain aliphatic thiol, is a molecule of significant interest in the fields of materials science and nanotechnology, with emerging potential in biomedical applications. Its 22-carbon alkyl chain imparts a high degree of hydrophobicity, while the terminal thiol group provides a reactive handle for covalent attachment to various surfaces, most notably gold. This unique combination of properties makes this compound an ideal candidate for the formation of highly ordered self-assembled monolayers (SAMs), which are instrumental in modifying surface properties for a range of applications, from preventing corrosion to creating biocompatible interfaces. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of this compound, with a focus on its current and potential applications in research and drug development.

Chemical Structure and Identification

This compound consists of a 22-carbon saturated hydrocarbon chain with a thiol (-SH) functional group at one terminus.

Chemical Formula: C₂₂H₄₆S[1]

IUPAC Name: Docosane-1-thiol[1]

CAS Number: 7773-83-3[1]

Synonyms: 1-Docosylthiol

Physicochemical Properties

The long alkyl chain of this compound dictates its physical properties, rendering it a waxy solid at room temperature with low solubility in polar solvents.

| Property | Value | Reference |

| Molecular Weight | 342.67 g/mol | [2] |

| Melting Point | 46.0 to 50.0 °C | [3] |

| Boiling Point | 404.1 ± 8.0 °C at 760 mmHg | [3] |

| Appearance | White to almost white solid | [2] |

| Solubility | Soluble in most organic solvents. | [4] |

Synthesis and Purification

A common and effective method for the synthesis of this compound involves a two-step process starting from 1-bromodocosane.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromodocosane

-

Thiourea

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydroxide (KOH), powdered

-

Dichloromethane (CH₂Cl₂)

-

Water, deionized

-

Silica gel for flash chromatography

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 1-bromodocosane and an excess of thiourea in anhydrous THF.

-

Stir the reaction mixture under a nitrogen atmosphere at 80 °C for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting alkyl bromide.[5]

-

After the reaction is complete, filter the suspension to remove any solids.

-

To the resulting THF solution, add powdered KOH and stir the mixture under a nitrogen atmosphere at 80 °C for 30 minutes to hydrolyze the intermediate thiouronium salt.[5]

-

Dilute the crude mixture with deionized water and extract the product with dichloromethane (3 x 100 mL).[5]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on a silica gel column using hexane as the eluent to yield pure this compound.[5] The yield for this reaction is reported to be approximately 81%.[5]

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the different protons in the molecule.[5]

-

δ 2.52 (q, J = 7.2 Hz, 2H, -CH₂-SH): A quartet corresponding to the two protons on the carbon adjacent to the thiol group.

-

δ 1.60 (q, J = 7.2 Hz, 2H, -CH₂-CH₂-SH): A quartet for the two protons on the carbon beta to the thiol group.

-

δ 1.32 (t, J = 7.2 Hz, 1H, -SH): A triplet for the thiol proton.

-

δ 1.18–1.36 (m, 38H, -CH₂-): A broad multiplet representing the 38 protons of the methylene groups in the long alkyl chain.

-

δ 0.86 (t, J = 6.6 Hz, 3H, -CH₃): A triplet for the three protons of the terminal methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz or higher field NMR spectrometer.[5] Standard acquisition parameters for a one-dimensional proton spectrum should be used.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound.

-

MS (m/z): 342 [M]⁺ (calculated for C₂₂H₄₆S: 342.33)[5]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile organic solvent, such as methanol or dichloromethane.

-

Data Acquisition: Introduce the sample into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like matrix-assisted laser desorption/ionization (MALDI) can be used. For MALDI, a suitable matrix such as α-cyano-4-hydroxycinnamic acid is required.[5][6]

Infrared (IR) Spectroscopy

-

~2550-2600 cm⁻¹: S-H stretching (weak)

-

~2850-2960 cm⁻¹: C-H stretching (strong)

-

~1465 cm⁻¹: CH₂ scissoring

-

~720 cm⁻¹: CH₂ rocking

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the FT-IR spectrum using a standard spectrometer, typically in the range of 4000-400 cm⁻¹.

Applications in Research and Development

The primary application of this compound lies in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The long, 22-carbon chain promotes the formation of highly ordered and densely packed monolayers due to strong van der Waals interactions between adjacent alkyl chains.

Self-Assembled Monolayers (SAMs)

SAMs of this compound create a well-defined, hydrophobic, and insulating interface on a gold substrate.[5]

Experimental Protocol: Formation of this compound SAMs on Gold

-

Substrate Preparation: Use a clean gold substrate. Freshly flame-annealed Au(111) on mica is an ideal substrate for forming highly ordered SAMs.[5]

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent such as ethanol or toluene.[5][7]

-

Immersion: Immerse the clean gold substrate into the thiol solution. The self-assembly process begins immediately. For the formation of a well-ordered monolayer, an immersion time of at least 12-24 hours is recommended.[5][7]

-

Rinsing and Drying: After immersion, thoroughly rinse the substrate with the pure solvent to remove any non-chemisorbed molecules and then dry it under a stream of inert gas (e.g., nitrogen).[5][7]

Potential Applications in Drug Development

While direct applications of pure this compound in drug formulations are not extensively documented, its properties as a long-chain alkanethiol suggest several potential uses in drug delivery and biomedical engineering.

-

Liposome Modification: Long-chain lipids are integral components of liposomes used for drug delivery. The incorporation of long-chain molecules can enhance the stability of the liposomal membrane. Although not a phospholipid itself, the hydrophobic nature of this compound could allow for its incorporation into lipid bilayers, potentially modifying their properties.

-

Nanoparticle Functionalization: The thiol group of this compound allows for its conjugation to the surface of gold nanoparticles. Such functionalized nanoparticles can be further modified with targeting ligands or loaded with drugs for targeted drug delivery. The long alkyl chain can influence the interaction of the nanoparticle with biological membranes.

-

Biocompatible Coatings: SAMs of long-chain alkanethiols can be used to create biocompatible surfaces on medical implants. While oligo(ethylene glycol)-terminated thiols are more common for resisting protein adsorption and cell attachment, mixed monolayers incorporating this compound could be used to control the surface hydrophobicity and influence cellular interactions.[8]

Safety and Handling

This compound is classified as a skin and eye irritant.[9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable molecule for surface modification and nanotechnology due to its ability to form highly ordered self-assembled monolayers. Its well-defined chemical structure and the straightforward synthesis make it an attractive building block for creating functional interfaces. While its direct application in drug development is still an emerging area, the unique properties of this compound and other long-chain alkanethiols offer intriguing possibilities for the design of novel drug delivery systems and biocompatible materials. Further research into the biological interactions of this compound-modified surfaces and nanoparticles will be crucial in realizing its full potential in the biomedical field.

References

- 1. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. China Pirimiphos-methyl With Cas 29232-93-7 factory and manufacturers | Unilong [unilongmaterial.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. sfrbm.org [sfrbm.org]

- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. lee.chem.uh.edu [lee.chem.uh.edu]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Docosanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Docosanethiol (C22H46S), a long-chain alkanethiol of significant interest in materials science, nanotechnology, and biomedical applications. Due to the limited availability of specific experimental data for this compound, this document presents the known properties of this compound and supplements this information with data and protocols for closely related long-chain alkanethiols, which serve as valuable proxies. This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this compound and similar long-chain alkanethiols for the development of self-assembled monolayers (SAMs), nanoparticle functionalization, and advanced drug delivery systems.

Introduction to this compound

This compound is a saturated long-chain alkanethiol with a 22-carbon backbone. Its molecular structure, consisting of a long hydrophobic alkyl chain and a terminal thiol (-SH) group, allows for the formation of highly ordered self-assembled monolayers (SAMs) on various metallic substrates, most notably gold, silver, and copper. These SAMs are of great interest for their ability to precisely control the surface properties of materials, including wettability, adhesion, corrosion resistance, and biocompatibility. In the context of drug development, the well-defined and tunable nature of this compound SAMs makes them ideal platforms for the immobilization of biomolecules, the development of biosensors, and the functionalization of nanoparticles for targeted drug delivery.

Physicochemical Properties

Specific experimental data for this compound is not widely available in the literature. The following tables summarize the known and predicted properties of this compound. For context and comparison, the well-characterized properties of 1-Dodecanethiol (C12H26S) are also provided.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Docosyl mercaptan | [1] |

| CAS Number | 7773-83-3 | [1] |

| Molecular Formula | C22H46S | [1] |

| Molecular Weight | 342.67 g/mol | [1] |

| Physical State | Solid at room temperature (predicted) | General knowledge of long-chain alkanes |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

Table 2: Solubility Profile of Long-Chain Alkanethiols

| Solvent | Solubility | Rationale |

| Water | Insoluble | The long, nonpolar alkyl chain dominates the molecule's properties, making it highly hydrophobic. |

| Ethanol | Sparingly soluble to soluble | The thiol group can form weak hydrogen bonds, but solubility is limited by the long alkyl chain. |

| Chloroform | Soluble | A nonpolar organic solvent that can effectively solvate the long alkyl chain. |

| Toluene | Soluble | A nonpolar aromatic solvent that readily dissolves long-chain hydrocarbons. |

| Hexane | Soluble | A nonpolar aliphatic solvent that is an excellent solvent for long-chain alkanes. |

Table 3: Comparative Physicochemical Properties of 1-Dodecanethiol (C12)

| Property | Value | Source |

| Molecular Weight | 202.40 g/mol | [2][3] |

| Melting Point | -7 °C | [4] |

| Boiling Point | 266-283 °C | [2] |

| Density | 0.845 g/mL at 25 °C | [2] |

| Solubility in Water | Insoluble | [5] |

Synthesis and Purification

General Synthesis of Long-Chain Alkanethiols

The synthesis typically proceeds via the formation of a thioacetate intermediate, followed by hydrolysis to yield the desired thiol. This two-step approach is often preferred as it avoids the direct use of odorous and toxic hydrogen sulfide gas and minimizes the formation of disulfide byproducts.

Experimental Protocol: Synthesis of a Long-Chain Alkanethiol (Proxy)

This protocol describes the synthesis of 1-dodecanethiol and can be adapted for this compound by adjusting molar equivalents and reaction conditions.

-

Formation of the Thioacetate Intermediate:

-

In a round-bottom flask, dissolve 1-bromododecane (1 equivalent) in ethanol.

-

Add potassium thioacetate (1.1 equivalents) to the solution.

-

Reflux the mixture for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude S-dodecyl ethanethioate.

-

-

Hydrolysis to the Thiol:

-

Dissolve the crude thioacetate in a mixture of ethanol and water.

-

Add a strong base, such as sodium hydroxide (2-3 equivalents), and reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid until the pH is acidic.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to yield the crude 1-dodecanethiol.

-

-

Purification:

-

The crude thiol can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure product.

-

Self-Assembled Monolayers (SAMs)

A primary application of this compound is the formation of SAMs on metallic surfaces. The long alkyl chain of this compound is expected to form highly ordered and densely packed monolayers due to strong van der Waals interactions between the chains.

Preparation of SAMs on Gold

The following is a general protocol for the preparation of alkanethiol SAMs on a gold substrate.

Experimental Protocol: SAM Formation

-

Substrate Preparation:

-

A gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold film) is cleaned.

-

Common cleaning methods include rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution can be used.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in a suitable solvent, typically absolute ethanol.

-

-

Immersion:

-

Immerse the cleaned gold substrate in the thiol solution for a period of 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[6]

-

-

Rinsing and Drying:

-

After immersion, thoroughly rinse the substrate with ethanol to remove non-chemisorbed thiols and then dry with a gentle stream of nitrogen.

-

Characterization of SAMs

The quality and properties of the formed SAMs can be assessed using a variety of surface-sensitive techniques.

Table 4: Techniques for the Characterization of SAMs

| Technique | Information Provided |

| Contact Angle Goniometry | Surface wettability and hydrophobicity. |

| Ellipsometry | Monolayer thickness. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. |

| Reflection-Absorption Infrared Spectroscopy (RAIRS) | Molecular orientation and ordering of the alkyl chains.[6] |

| Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) | Surface morphology and molecular packing. |

Applications in Drug Development

The ability of this compound and other long-chain alkanethiols to form well-defined SAMs makes them valuable tools in various aspects of drug development.

Nanoparticle Functionalization for Drug Delivery

Long-chain alkanethiols can be used to passivate the surface of metallic nanoparticles (e.g., gold nanoparticles), providing a stable, biocompatible coating. This hydrophobic layer can encapsulate hydrophobic drugs, and the surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

Biosensor Development

SAMs of this compound can create a well-defined, insulating layer on an electrode surface. This surface can then be modified with biorecognition elements (e.g., enzymes, antibodies, DNA) to create highly sensitive and specific biosensors for the detection of disease biomarkers. The long alkyl chain of this compound provides a robust and stable platform for these applications.

Spectral Data

Specific spectral data for this compound is scarce. The following are expected spectral characteristics based on its structure and data from shorter-chain analogs like 1-dodecanethiol.

Table 5: Expected Spectral Characteristics of this compound

| Spectroscopy | Expected Features |

| ¹H NMR | - A triplet around 2.5 ppm corresponding to the methylene group adjacent to the sulfur (-CH₂-SH).- A triplet around 1.3 ppm for the thiol proton (-SH).- A large multiplet around 1.25 ppm for the numerous methylene groups in the alkyl chain.- A triplet around 0.88 ppm for the terminal methyl group (-CH₃). |

| ¹³C NMR | - A peak around 24 ppm for the carbon adjacent to the sulfur (-CH₂-SH).- A series of peaks between 22 and 34 ppm for the other methylene carbons.- A peak around 14 ppm for the terminal methyl carbon. |

| IR Spectroscopy | - A weak absorption band around 2550-2600 cm⁻¹ for the S-H stretching vibration.- Strong absorption bands around 2850-2960 cm⁻¹ for the C-H stretching vibrations of the alkyl chain. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 342.- Characteristic fragmentation patterns of long-chain alkanes. |

Safety and Handling

Long-chain alkanethiols should be handled with appropriate safety precautions in a well-ventilated fume hood. They are known to have a strong, unpleasant odor. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

This compound is a long-chain alkanethiol with significant potential for applications in surface science, nanotechnology, and drug development. While specific physicochemical data for this compound are limited, its properties and reactivity can be reasonably inferred from well-studied shorter-chain analogs. The ability of this compound to form highly ordered self-assembled monolayers provides a powerful platform for the creation of functional surfaces for a wide range of applications, from biosensing to targeted drug delivery. Further research into the specific properties and applications of this compound is warranted to fully explore its potential in these exciting fields.

References

- 1. chembk.com [chembk.com]

- 2. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemos.de [chemos.de]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of High-Purity 1-Docosanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanethiol (C₂₂H₄₅SH), also known as docosyl mercaptan, is a long-chain alkanethiol that is of significant interest in nanoscience, materials science, and the pharmaceutical industry. Its 22-carbon alkyl chain provides a robust hydrophobic backbone, while the terminal thiol (-SH) group serves as a versatile anchor for covalent attachment to noble metal surfaces, such as gold, silver, and platinum. This property makes it a critical component in the formation of highly ordered self-assembled monolayers (SAMs). These SAMs are instrumental in a variety of applications, including the functionalization of nanoparticles for drug delivery systems, the creation of biocompatible coatings for medical implants, and the development of advanced biosensors.

The synthesis of high-purity this compound is paramount, as even minor impurities can disrupt the formation and integrity of the resulting monolayers, compromising their performance. This guide details the primary synthetic pathways for producing high-purity this compound, providing detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation.

Core Synthesis Pathways

The synthesis of this compound typically begins with a C22 precursor, most commonly 1-docosanol or a docosyl halide like 1-bromodocosane. The key transformation is the introduction of the thiol moiety. Two well-established and high-yielding methods for this conversion are the thioacetate pathway and the thiourea pathway.

Pathway 1: Synthesis from 1-Bromodocosane

The most direct route to this compound starts from 1-bromodocosane. This precursor can be obtained commercially or synthesized from 1-docosanol. The bromoalkane is then converted to the thiol via a nucleophilic substitution reaction using a sulfur-containing nucleophile.

Method A: The Thioacetate Pathway

This is a two-step method that involves the formation of a stable S-docosyl thioacetate intermediate, which is subsequently hydrolyzed to yield the final thiol. This pathway is often preferred as it avoids the use of odorous thiols until the final deprotection step and generally produces high yields.[1]

Method B: The Thiourea Pathway

This classic method involves the reaction of the alkyl halide with thiourea to form a stable, crystalline S-alkylisothiouronium salt.[2] This salt is then hydrolyzed under alkaline conditions to liberate the thiol. This method is robust and widely used in industrial settings.[2][3]

Pathway 2: Synthesis from 1-Docosanol

Step 1: Bromination of 1-Docosanol

A standard method for converting a primary alcohol to a primary alkyl bromide is reaction with phosphorus tribromide (PBr₃) or a mixture of red phosphorus and bromine.[4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of long-chain alkanethiols using the described methods. Yields and conditions are based on procedures for analogous compounds (C12-C18) and should be considered as targets for the synthesis of this compound.

| Method | Starting Material | Key Reagents | Typical Reaction Time | Representative Yield | Reported Purity |

| Thioacetate | 1-Bromoalkane | 1. Potassium Thioacetate2. NaOH or HCl | 2-4 hours (Step 1)1-3 hours (Step 2) | 70-90% | >98% (GC) |

| Thiourea | 1-Bromoalkane | 1. Thiourea2. NaOH | 3-6 hours (Step 1)2-4 hours (Step 2) | 60-85%[2] | >98% (GC) |

| Bromination | 1-Alkanol | PBr₃ or P/Br₂ | 4-8 hours | 85-95% | >95% (GC) |

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood. Thiols, especially after hydrolysis, have a strong and unpleasant odor. All glassware should be decontaminated with a bleach solution before removal from the hood.

Protocol 1: Synthesis of this compound from 1-Bromodocosane via Thioacetate Pathway

Step 1: Synthesis of S-Docosyl Thioacetate

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium thioacetate (1.2 eq.) in anhydrous dimethylformamide (DMF) or ethanol.

-

Add 1-bromodocosane (1.0 eq.) to the solution.

-

Heat the mixture to 70-80 °C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 1-bromodocosane spot.

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

The solid S-docosyl thioacetate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Hydrolysis to this compound

-

Suspend the crude S-docosyl thioacetate in a mixture of ethanol and water (e.g., 9:1 v/v).

-

Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) in water.

-

Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours under a nitrogen atmosphere to prevent oxidation of the thiol.

-

Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is ~1-2.

-

The solid this compound will precipitate. Collect the product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Further purification is achieved by recrystallization (see Purification section).

Protocol 2: Synthesis of this compound from 1-Bromodocosane via Thiourea Pathway

Step 1: Formation of S-Docosylisothiouronium Bromide

-

In a round-bottom flask equipped with a reflux condenser, combine 1-bromodocosane (1.0 eq.), thiourea (1.1 eq.), and 95% ethanol.[6]

-

Heat the mixture to reflux with stirring for 3-6 hours. A white precipitate of the isothiouronium salt should form.

-

Cool the mixture to room temperature and collect the solid salt by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material.

Step 2: Hydrolysis to this compound

-

Transfer the S-docosylisothiouronium bromide salt to a round-bottom flask.

-

Add a solution of sodium hydroxide (NaOH, 2.0 eq.) in water and add ethanol to ensure the mixture can be stirred.

-

Heat the mixture to reflux for 2-4 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature. The this compound product will separate as a solid.

-

Acidify the aqueous layer with dilute HCl to precipitate any dissolved thiolate.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization.

Purification and Characterization

Purification by Recrystallization

High purity is essential for applications like SAM formation. Since this compound is a solid at room temperature, recrystallization is an effective method for purification.[7]

General Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Good candidate solvents for long-chain alkyl compounds include ethanol, acetone, or a mixture like hexane/ethyl acetate.[8]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic triplet around 2.5 ppm corresponding to the methylene protons adjacent to the sulfur (-CH₂-SH). A triplet around 1.3 ppm is characteristic of the thiol proton (-SH) itself, which can exchange with D₂O. The long alkyl chain will appear as a large multiplet between approximately 1.2-1.6 ppm, with a terminal methyl group triplet around 0.9 ppm.

-

¹³C NMR: The spectrum will show a signal for the carbon attached to sulfur (-CH₂-SH) around 24 ppm, with a series of signals for the other methylene carbons between 22-34 ppm, and a terminal methyl carbon signal around 14 ppm.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A weak band for the S-H stretch can be observed around 2550-2600 cm⁻¹.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Buy 1-Hexadecanethiol | 2917-26-2 [smolecule.com]

- 3. Hexadecanethiol - Wikipedia [en.wikipedia.org]

- 4. 1-Bromohexadecane | 112-82-3 [chemicalbook.com]

- 5. 1-Bromohexadecane synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Dodecanethiol (CAS No. 112-55-0)

Disclaimer: The following information pertains to 1-Dodecanethiol (CAS No. 112-55-0), as extensive searches for "1-Docosanethiol" did not yield a corresponding CAS number or safety data. It is presumed that "this compound" was a typographical error.

This guide provides comprehensive safety and technical information for researchers, scientists, and drug development professionals working with 1-Dodecanethiol.

Chemical Identification and Physical Properties

1-Dodecanethiol, also known as n-dodecyl mercaptan or lauryl mercaptan, is a colorless to pale-yellow liquid with a characteristic mild, skunk-like odor.[1][2] It is immiscible with water but miscible with various organic solvents.[3]

| Property | Value | Source |

| CAS Number | 112-55-0 | [1][4][5][6] |

| EC Number | 203-984-1 | [1][4] |

| Molecular Formula | C12H26S | [6][7] |

| Molecular Weight | 202.40 g/mol | [4][7] |

| Boiling Point | 266-283 °C | [4] |

| Melting Point | -7 to -9 °C | [8] |

| Density | 0.845 g/mL at 25 °C | [4] |

| Vapor Density | 7 (vs air) | [4] |

| Flash Point | 128 °C (closed cup) | [4] |

| Auto-ignition Temperature | 230 °C | [9] |

Hazard Identification and Classification

1-Dodecanethiol is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[7][9][10] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[10] |

| Skin Sensitization | 1/1A | H317: May cause an allergic skin reaction.[4][5][9][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (respiratory system) through prolonged or repeated exposure.[10] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life.[9] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[4][5][7][9] |

Hazard Pictograms:

Safety and Handling

Due to its hazardous nature, strict safety precautions must be observed when handling 1-Dodecanethiol.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[3][7] An apron may also be necessary.[3]

-

Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[9][12] If ventilation is inadequate or there is a risk of inhalation, an approved respirator with an appropriate filter (e.g., type ABEK) should be worn.[4][7]

-

Work should be conducted in a well-ventilated area with local exhaust ventilation.[3][9]

-

An eyewash station and safety shower should be readily available.[2]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mist.[7]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7][11]

-

Do not eat, drink, or smoke in work areas.[9]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, provide artificial respiration. Seek immediate medical attention.[7][13]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][13]

Fire and Explosion Hazard Data

1-Dodecanethiol is a combustible liquid.[2]

-

Suitable Extinguishing Media: Use dry chemical, foam, carbon dioxide, or water spray.[7][12]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]

-

Hazardous Combustion Products: Burning may produce toxic gases, including sulfur oxides and carbon oxides.[11]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent entry into drains and waterways.[9]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9]

Toxicological Information

-

Acute Toxicity: The oral LD50 in mice is 4225 mg/kg.[1] An oral LD50 in rabbits is reported as >2000 mg/kg.[11]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[9][10]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[9][10]

Experimental Protocols and Methodologies

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 1-Dodecanethiol.

Caption: Logical workflow for the safe handling of 1-Dodecanethiol.

References

- 1. 1-Dodecanethiol | C12H25SH | CID 8195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Dodecanethiol [cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Dodecanethiol ≥98 n-Dodecyl mercaptan [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 1-DODECANETHIOL 98% AR | 112-55-0 | MSDS and Specifications of 1-DODECANETHIOL 98% AR [molychem.net]

- 7. lobachemie.com [lobachemie.com]

- 8. ICSC 0042 - 1-DODECANETHIOL [chemicalsafety.ilo.org]

- 9. chemos.de [chemos.de]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Solubility of 1-Docosanethiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-docosanethiol in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected solubility based on the known behavior of long-chain alkanethiols and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for professionals utilizing this compound in applications ranging from the formulation of drug delivery systems to the development of self-assembled monolayers.

Understanding the Solubility of this compound

This compound (C₂₂H₄₆S) is a long-chain alkanethiol characterized by a 22-carbon alkyl chain and a terminal thiol (-SH) group. Its molecular structure, with a long, nonpolar hydrocarbon tail and a weakly polar thiol head, dictates its solubility properties. The overarching principle governing its solubility is "like dissolves like," meaning it will exhibit greater solubility in nonpolar organic solvents and limited to negligible solubility in polar solvents.

Qualitative Solubility Profile

Based on the behavior of analogous long-chain alkanethiols, the solubility of this compound in common organic solvents can be qualitatively summarized as follows. It is important to note that temperature can influence solubility, with an increase in temperature generally leading to increased solubility in organic solvents.

| Organic Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Nonpolar Solvents | |||

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Chloroform | CHCl₃ | Nonpolar | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble to Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocols

Determination of this compound Solubility via the Isothermal Gravimetric Method

This protocol details a reliable method for the quantitative determination of this compound solubility in a given organic solvent at a constant temperature.

Materials:

-

This compound (solid, waxy)

-

Organic solvent of interest (e.g., toluene, chloroform, THF)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Vials with airtight caps

-

Syringe filters (0.2 µm pore size, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Spatula and weighing paper

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is ensured when undissolved solid remains visible after the equilibration period.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Separation of Undissolved Solute:

-

Allow the vial to sit undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a 0.2 µm filter. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense a known volume of the filtered saturated solution into a pre-weighed evaporation dish.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used for a more gentle evaporation process.

-

Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dry this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty dish from the final mass to determine the mass of the dissolved this compound.

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate used (mL)) * 100

-

Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a well-ordered this compound SAM on a gold substrate, a common application in surface functionalization for drug delivery and biosensor development.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

This compound

-

Absolute ethanol (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Deionized water

-

Nitrogen gas source

-

Clean glass vials with caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove any organic contaminants. Handle piranha solution with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of this compound in a known volume of ethanol in a clean glass vial.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrate into the this compound solution.

-

Seal the vial and allow the self-assembly process to occur for 18-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution using tweezers.

-

Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed thiol molecules.

-

Dry the substrate again under a gentle stream of nitrogen gas.

-

-

Characterization (Optional):

-

The quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

-

Visualized Workflows

Experimental Workflow for Solubility Determination

Caption: Workflow for Determining the Solubility of this compound.

Workflow for Surface Functionalization via SAM Formation

Caption: Workflow for this compound SAM Formation on a Gold Surface.

An In-Depth Technical Guide to the Spectral Analysis of 1-Docosanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Docosanethiol, a long-chain alkanethiol of significant interest in various scientific and industrial applications, including self-assembled monolayers, nanotechnology, and drug delivery systems. This document outlines the expected spectral characteristics based on analogous long-chain alkanethiols and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Due to the limited availability of published, peer-reviewed spectral data specifically for this compound, the following tables present expected values derived from the analysis of homologous long-chain n-alkanethiols. These values provide a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The spectrum is expected to be relatively simple, dominated by the large signal from the methylene (-CH₂-) groups of the long alkyl chain.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| SH | ~1.3 - 1.6 | Triplet (t) | 1H |

| α-CH₂ (adjacent to SH) | ~2.5 | Quartet (q) | 2H |

| β-CH₂ | ~1.5 - 1.7 | Multiplet (m) | 2H |

| -(CH₂)₁₉- | ~1.2 - 1.4 | Broad Singlet | 38H |

| ω-CH₃ (terminal methyl) | ~0.88 | Triplet (t) | 3H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the local electronic environment of each carbon atom.

| Carbon Type | Chemical Shift (δ, ppm) |

| C1 (α to SH) | ~24 |

| C2 (β to SH) | ~34 |

| C3 | ~28 |

| Bulk -(CH₂)₁₇- | ~29.7 |

| C20 | ~32 |

| C21 | ~22.7 |

| C22 (ω-CH₃) | ~14.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its alkyl chain and the thiol functional group.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| S-H Stretch | ~2550 - 2600 | Weak |

| C-H Stretch (asymmetric, -CH₃) | ~2955 | Medium |

| C-H Stretch (asymmetric, -CH₂) | ~2920 | Strong |

| C-H Stretch (symmetric, -CH₃) | ~2870 | Medium |

| C-H Stretch (symmetric, -CH₂) | ~2850 | Strong |

| -CH₂- Scissoring | ~1470 | Medium |

| -CH₃ Umbrella Mode | ~1375 | Medium |

| -CH₂- Rocking | ~720 | Medium |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound will result in a molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the alkyl chain.

| m/z | Ion | Notes |

| 344 | [M]⁺ | Molecular Ion |

| 311 | [M - SH]⁺ | Loss of the thiol group |

| [M - n*14]⁺ | [CₙH₂ₙ₊₁S]⁺ or [CₙH₂ₙ₊₁]⁺ | Fragmentation of the alkyl chain |

| 47 | [CH₂SH]⁺ | |

| 33 | [SH]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. Due to the long alkyl chain, gentle warming may be necessary to aid dissolution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer with a broadband probe.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C and longer relaxation times.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as a secondary reference.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

FTIR-ATR Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (for GC-MS with Electron Ionization):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Transfer the final solution to a standard 2 mL autosampler vial.

GC-MS (EI) Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280-300 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C and hold for 5-10 minutes.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-500.

A Technical Guide to Research-Grade 1-Docosanethiol for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade 1-Docosanethiol, a long-chain alkanethiol crucial for advancements in materials science and nanotechnology. This document details commercial suppliers, key technical data, and established experimental protocols for its application in the formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles.

Commercial Availability and Specifications

Research-grade this compound (CAS No. 7773-83-3) is available from a select number of specialized chemical suppliers. Purity levels for research applications are typically offered at ≥97% or ≥98%. Below is a summary of offerings from notable suppliers.

| Supplier | Reported Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| TCI America | >98.0% (GC) | C₂₂H₄₆S | 342.67 | 7773-83-3 |

| Ambeed (via Sigma-Aldrich) | 98% | C₂₂H₄₆S | 342.67 | 7773-83-3 |

| CP Lab Safety | min 97% (GC) | C₂₂H₄₆S | 342.67 | 7773-83-3 |

| Apollo Scientific | 98% | C₂₂H₄₆S | 342.67 | 7773-83-3 |

Note: The information presented is based on publicly available data from supplier websites and may vary by batch. It is recommended to request a batch-specific Certificate of Analysis (CoA) for precise specifications.

Physicochemical Properties

This compound is a long-chain aliphatic thiol, existing as a solid at room temperature. Its extended alkyl chain imparts significant hydrophobicity, a key characteristic for the formation of highly ordered and robust self-assembled monolayers.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not specified by most suppliers |

| Boiling Point | Not specified by most suppliers |

| Solubility | Soluble in nonpolar organic solvents (e.g., chloroform, toluene, hexane). Insoluble in water. |

Experimental Protocols

The following are detailed methodologies for the two primary research applications of this compound: the formation of self-assembled monolayers on gold surfaces and the functionalization of nanoparticles.

Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol is adapted from established procedures for long-chain alkanethiols and is optimized for creating a highly ordered, hydrophobic surface using this compound. The extended length of the C22 alkyl chain may require longer incubation times compared to shorter thiols to achieve a well-ordered monolayer.

Materials and Reagents:

-

This compound

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Absolute ethanol (200 proof)

-

A suitable nonpolar solvent for this compound (e.g., Toluene or Chloroform)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Dry nitrogen gas

-

Glass or polypropylene containers with sealable caps

-

Sonicator

-

Tweezers for sample handling

Procedure:

-

Gold Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Thoroughly rinse the substrate with copious amounts of deionized water.

-

Rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of dry nitrogen gas. The gold surface should be pristine and hydrophilic.

-

-

Preparation of this compound Solution:

-

Prepare a 1 mM solution of this compound in a suitable solvent such as toluene or chloroform. Due to the long alkyl chain and solid nature of this compound, gentle warming and sonication may be necessary to ensure complete dissolution.

-

-

Self-Assembly Process:

-

Immediately immerse the clean, dry gold substrate into the this compound solution in a clean container.

-

To minimize oxidation and contamination, purge the headspace of the container with dry nitrogen gas before sealing the cap.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times may promote a more ordered and densely packed monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution using clean tweezers.

-

Rinse the surface thoroughly with the solvent used for the solution (toluene or chloroform) to remove any physisorbed molecules.

-

Perform a final rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of dry nitrogen gas.

-

-

Storage:

-

Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere, to prevent surface contamination.

-

Functionalization of Gold Nanoparticles

This protocol outlines a method for the surface functionalization of pre-synthesized gold nanoparticles (AuNPs) with this compound. This process, often termed ligand exchange, replaces existing capping agents with the long-chain thiol to create highly stable, hydrophobic nanoparticles.

Materials and Reagents:

-

Aqueous solution of citrate-stabilized gold nanoparticles

-

This compound

-

Toluene

-

Ethanol

-

Tetraoctylammonium bromide (TOAB)

-

Separatory funnel

-

Centrifuge

Procedure:

-

Phase Transfer of Gold Nanoparticles:

-

In a separatory funnel, combine 10 mL of the aqueous citrate-stabilized AuNP solution with 10 mL of a 50 mM TOAB solution in toluene.

-

Shake the funnel vigorously for 5-10 minutes to facilitate the transfer of the AuNPs from the aqueous phase to the organic (toluene) phase. The toluene layer should develop the characteristic ruby-red color of the AuNP solution.

-

Allow the layers to separate and carefully collect the upper organic phase containing the TOAB-stabilized AuNPs.

-

-

Preparation of this compound Solution:

-

Prepare a 10 mM solution of this compound in toluene. Gentle warming and sonication may be required for complete dissolution.

-

-

Ligand Exchange:

-

To the toluene solution of TOAB-stabilized AuNPs, add the this compound solution dropwise while stirring vigorously. A typical molar ratio of thiol to gold atoms is in the range of 100:1 to 1000:1.

-

Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours to ensure complete ligand exchange.

-

-

Purification of Functionalized Nanoparticles:

-

Add ethanol (approximately twice the volume of the toluene solution) to the reaction mixture to precipitate the this compound functionalized nanoparticles.

-

Centrifuge the mixture to pellet the nanoparticles.

-

Discard the supernatant and redisperse the nanoparticle pellet in fresh toluene.

-

Repeat the precipitation and redispersion steps 2-3 times to remove excess free thiol and TOAB.

-

-

Final Storage:

-

Redisperse the purified this compound functionalized nanoparticles in a minimal amount of toluene and store at 4°C in a tightly sealed vial.

-

Signaling Pathways

This compound is primarily utilized in materials science and nanotechnology for surface modification. Its role is to form inert, hydrophobic, and well-ordered layers on substrates. There are no known biological signaling pathways in which this compound is directly involved. Its applications in the life sciences are typically related to creating specific surface properties for biosensors, drug delivery vehicles, or biocompatible coatings, rather than interacting with cellular signaling cascades.

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Docosanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-docosanethiol (C₂₂H₄₅SH). Due to the limited availability of specific experimental data for this compound, this guide utilizes data from its lower homolog, 1-octadecanethiol (C₁₈H₃₇SH), as a scientifically grounded surrogate for estimating its thermal properties. The principles of thermal analysis and decomposition pathways discussed are broadly applicable to long-chain alkanethiols.

Introduction to this compound

This compound is a long-chain alkanethiol, a class of organic compounds characterized by a lengthy alkyl chain attached to a sulfhydryl (-SH) group. These molecules are of significant interest in various fields, including nanotechnology for the formation of self-assembled monolayers (SAMs), as drug delivery vehicle components, and in materials science. Understanding the thermal stability of this compound is critical for determining its processing limits, storage conditions, and behavior in applications where it may be subjected to elevated temperatures.

Thermal Properties and Decomposition Data

The thermal behavior of this compound is governed by its long alkyl chain, which dictates its melting and boiling points, and the thiol group, which influences its decomposition pathway. The following table summarizes key thermal data, with values for this compound estimated based on data from 1-octadecanethiol and general trends in homologous series.

| Property | 1-Octadecanethiol (C₁₈H₃₇SH) | This compound (C₂₂H₄₅SH) (Estimated) | Data Source/Justification |

| Melting Point | 24-31 °C | ~45-55 °C | [1][2] Extrapolated from the melting points of C18 and C20 alkanethiols, as melting points increase with chain length. |

| Decomposition Temperature | 366 °C | ≥ 366 °C | [1][2] Based on the decomposition temperature of 1-octadecanethiol. Thermal stability generally increases with alkyl chain length. |

| Primary Decomposition Products | Hydrogen sulfide, sulfur oxides, various hydrocarbons | Hydrogen sulfide, sulfur oxides, various hydrocarbons | [2] General decomposition pathway for alkanethiols upon heating. |

Thermal Decomposition Pathways

The thermal decomposition of long-chain alkanethiols is a complex process that can proceed through several pathways, primarily involving the cleavage of the carbon-sulfur (C-S) and sulfur-hydrogen (S-H) bonds. At elevated temperatures, the following key reactions are expected to occur:

-

C-S Bond Homolysis: This is often the initial and rate-determining step, leading to the formation of an alkyl radical and a sulfhydryl radical. CH₃(CH₂)₂₁-SH → CH₃(CH₂)₂₁• + •SH

-

Intramolecular Elimination (cis-elimination): This pathway involves the formation of an alkene and hydrogen sulfide. This is a common decomposition route for many organosulfur compounds. CH₃(CH₂)₁₉CH₂CH₂-SH → CH₃(CH₂)₁₉CH=CH₂ + H₂S

-

Secondary Reactions: The highly reactive radical species generated can undergo a variety of secondary reactions, including:

-

Hydrogen abstraction: Leading to the formation of alkanes.

-

Dimerization: Resulting in the formation of larger hydrocarbon chains and disulfides.

-

Disproportionation: Producing an alkane and an alkene.

-

Upon further heating, these initial decomposition products can break down into smaller, more volatile fragments. In the presence of oxygen, oxidation of the sulfur-containing fragments will lead to the formation of sulfur oxides (SOₓ).

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument, including the microbalance and furnace, is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically alumina or platinum, which is inert to the sample and its decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the TGA pan. As this compound is a waxy solid at room temperature, ensure the sample is placed in the center of the pan to promote uniform heating.

-

-

Experimental Parameters:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used for higher resolution of thermal events.

-

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

The onset of decomposition is determined as the temperature at which a significant weight loss begins.

-

The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as to identify any other phase transitions.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents any loss of sample due to volatilization before decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Parameters:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Ramp the temperature to a point above the melting point but below the decomposition temperature (e.g., 100 °C) at a heating rate of 10 °C/min.

-

Hold isothermally for 1-2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a rate of 10 °C/min to observe crystallization.

-

A second heating scan is often performed to ensure the thermal history of the sample is erased.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and a simplified representation of its primary decomposition pathways.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Simplified Decomposition Pathways of this compound.

Conclusion

References

Theoretical Modeling of 1-Docosanethiol Self-Assembly on Gold Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical modeling of 1-docosanethiol self-assembly on gold substrates, a topic of significant interest in drug delivery, biosensing, and nanotechnology. We delve into the computational methodologies used to predict and analyze the behavior of these long-chain alkanethiol monolayers, complemented by established experimental protocols for their synthesis and characterization. This document aims to bridge the gap between theoretical predictions and experimental observations, offering a comprehensive resource for professionals in the field.

Introduction to this compound Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are highly ordered molecular films formed by the spontaneous chemisorption of thiol molecules onto a gold substrate. The sulfur headgroup of the alkanethiol forms a strong, covalent-like bond with the gold surface, while the van der Waals interactions between the long alkyl chains drive the formation of a densely packed, quasi-crystalline structure. This compound, a 22-carbon chain alkanethiol, is of particular interest due to the high degree of order and stability it imparts to the monolayer, making it an excellent candidate for creating robust and well-defined surface modifications.

The structure of these monolayers is characterized by the tilt angle of the alkyl chains with respect to the surface normal, the packing density, and the presence of defects. Theoretical modeling, primarily through Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), plays a crucial role in understanding the energetic and structural properties of these complex systems at the atomic level.

Theoretical Modeling Approaches

The theoretical investigation of this compound self-assembly predominantly employs two powerful computational techniques: Molecular Dynamics (MD) simulations and Density Functional Theory (DFT).

2.1. Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes, diffusion, and the formation of ordered structures. For this compound SAMs, MD simulations are invaluable for predicting structural properties such as the tilt angle, monolayer thickness, and the degree of conformational order (e.g., the prevalence of gauche defects).

2.2. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound SAMs, DFT calculations are essential for determining the energetics of the system, including the binding energy of the thiol headgroup to the gold surface and the interaction energies between adjacent alkyl chains. These calculations provide a fundamental understanding of the forces driving the self-assembly process.

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative data for long-chain alkanethiol SAMs on gold, with a focus on values relevant to this compound. It is important to note that direct theoretical data for this compound is limited in the literature; therefore, some values are extrapolated from studies on similar long-chain alkanethiols (e.g., C16, C18, C22).

| Parameter | Theoretical Value (MD/DFT) | Experimental Value | Citation |

| Binding Energy (per molecule) | ~30 - 45 kcal/mol | Not directly measured | [1][2] |

| Monolayer Thickness | ~25 - 28 Å | ~26.6 Å | [3] |

| Tilt Angle (from surface normal) | ~25° - 35° | ~30° | [3] |

| Surface Coverage | High (near full monolayer) | High | [4][5] |

Table 1: Key Structural and Energetic Parameters of Long-Chain Alkanethiol SAMs on Au(111)

Experimental Protocols

The successful formation and characterization of high-quality this compound SAMs rely on meticulous experimental procedures. The following sections outline the key methodologies.

4.1. Preparation of this compound Self-Assembled Monolayers

A standard protocol for the preparation of this compound SAMs on a gold substrate is as follows:

-

Substrate Preparation:

-

Use gold-coated substrates (e.g., silicon wafers or glass slides with a chromium or titanium adhesion layer).

-

Clean the substrates to remove organic contaminants. A common and effective method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution must be exercised when handling piranha solution.

-

Thoroughly rinse the substrates with deionized water and then with absolute ethanol.

-

Dry the substrates under a stream of dry nitrogen gas. The cleaned substrates should be used immediately.[6]

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in a suitable solvent, typically absolute ethanol.[7] Sonication may be required to fully dissolve the long-chain thiol.

-

-

Immersion and Self-Assembly:

-

Immerse the clean gold substrate into the this compound solution in a clean, sealed container.

-

To minimize oxidation, the headspace of the container can be purged with an inert gas (e.g., nitrogen or argon).

-